4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide
Description
4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound featuring a pyrimidine core substituted with a chlorinated aromatic ring and a thiomorpholine 1,1-dioxide moiety. The thiomorpholine ring, oxidized to its 1,1-dioxide form, enhances the compound's polarity and hydrogen-bonding capacity, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring specific interactions . This compound is synthesized via nucleophilic substitution or coupling reactions, often involving oxidation steps using agents like meta-chloroperoxybenzoic acid (MCPBA) or Oxone® to achieve the sulfone group . Its structural features are critical for binding to biological targets, as seen in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c9-7-5-8(11-6-10-7)12-1-3-15(13,14)4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQJUKKGWXZPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide typically involves the reaction of 6-chloropyrimidine with thiomorpholine 1,1-dioxide under specific conditions. The process can be summarized as follows:
Starting Materials: 6-chloropyrimidine and thiomorpholine 1,1-dioxide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 6-chloropyrimidine is added to a solution of thiomorpholine 1,1-dioxide in the chosen solvent, followed by the addition of the base.
Industrial Production Methods
Industrial production of 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiomorpholine form.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide .
Scientific Research Applications
4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of checkpoint kinase 1 (Chk1), making it valuable in studying cell cycle regulation and DNA damage response.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit Chk1, which is involved in tumor cell survival and proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide involves the inhibition of checkpoint kinase 1 (Chk1). Chk1 is a key regulator of the cell cycle and DNA damage response. By inhibiting Chk1, the compound disrupts the cell cycle, leading to cell death, particularly in cancer cells that rely on Chk1 for survival.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : Oxidation methods (e.g., MCPBA vs. Oxone®) influence yield and scalability. For instance, Oxone® offers milder conditions for sensitive substrates .
- Core Modifications: Pyrimidine derivatives (e.g., 4-(benzylamino)pyrimidine) show enhanced antimicrobial activity, while isothiazolo-pyridine hybrids exhibit kinase inhibition .
Antimicrobial Activity
Derivatives with pyrimidine-thiomorpholine 1,1-dioxide scaffolds demonstrate broad-spectrum antimicrobial properties:
Key Observations :
- Substituent Impact : Propargyl groups enhance activity against Gram-positive bacteria, while ester derivatives (e.g., methyl carboxylates) show reduced potency .
- Fungal Resistance : Thiomorpholine 1,1-dioxide derivatives generally exhibit lower antifungal activity compared to antibacterial effects .
Kinase Inhibition and Antiviral Activity
- Cyclin G-Associated Kinase (GAK) Inhibition : The isothiazolo-pyridine derivative (12f) inhibits GAK with IC₅₀ < 1 μM, attributed to hydrogen bonding between the sulfone group and kinase active sites .
- HIV Maturation Inhibition : BMS-955176, incorporating thiomorpholine 1,1-dioxide, blocks viral capsid processing via interactions with the Gag protein, showing EC₅₀ = 3 nM .
Biological Activity
4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a thiomorpholine ring and a chloropyrimidine moiety, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition studies.
Chemical Structure and Properties
The molecular formula for 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is , with a molecular weight of approximately 247.70 g/mol. The structural features include:
- Thiomorpholine ring : A six-membered ring containing sulfur.
- Chloropyrimidine moiety : A substituted pyrimidine ring that contributes to the compound's reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme inhibition : Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in various disease processes.
- Receptor modulation : The binding affinity to receptors may lead to alterations in cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds related to 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide exhibit significant antimicrobial properties. These include:
- Inhibition of bacterial growth : Studies have shown effectiveness against various bacterial strains.
- Fungal activity : Potential antifungal properties have also been noted.
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- Cell line studies : In vitro tests on cancer cell lines have indicated cytotoxic effects, suggesting it may inhibit cancer cell proliferation.
- Mechanistic insights : Investigations into its mechanism reveal possible induction of apoptosis in cancer cells.
Enzyme Inhibition
4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide has shown promise as an enzyme inhibitor:
- Targeting kinases : Similar compounds have been identified as inhibitors of protein kinases, which are critical in cancer and other diseases.
- Impact on metabolic pathways : The compound may disrupt essential metabolic pathways in pathogens or cancer cells.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological efficacy of compounds related to 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide:
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Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations (EC50 values below 10 μM).
-
Anticancer Mechanism Exploration :
- In vitro assays demonstrated that treatment with the compound led to a reduction in cell viability in multiple cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being explored.
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Enzymatic Activity Assessment :
- High-throughput screening identified the compound as a promising candidate for inhibiting specific kinases involved in oncogenesis, with IC50 values indicating potent activity.
Q & A
Q. What methodologies reconcile discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Force Field Adjustments : Refine docking parameters (e.g., solvation effects) in software like Schrödinger.
- Crystallography : Resolve protein-ligand structures to identify unmodeled interactions (e.g., water-mediated H-bonds).
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between predicted and observed analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
